molecular formula C14H18ClN3O B1433357 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333249-14-1

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1433357
CAS No.: 1333249-14-1
M. Wt: 279.76 g/mol
InChI Key: OTOYAWAOBJIFKS-UHFFFAOYSA-N
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Description

6-Methoxy-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-14-1) is a quinoline derivative featuring a methoxy group at the 6-position and a piperazine ring at the 4-position of the quinoline core, with a hydrochloride counterion. Its molecular formula is C₁₄H₁₇ClN₃O, and it has a monoisotopic mass of 293.129 Da . This compound is of interest in medicinal chemistry due to the piperazine moiety, which is common in bioactive molecules, and the quinoline scaffold, which is associated with antimalarial, anticancer, and antimicrobial activities .

Properties

IUPAC Name

6-methoxy-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYAWAOBJIFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride primarily involves nucleophilic aromatic substitution (SNAr) reactions where a piperazine ring is introduced at the 4-position of a 6-methoxyquinoline precursor. The typical synthetic route includes:

  • Starting Material : 4-chloro-6-methoxyquinoline or 6-methoxyquinoline derivatives bearing a good leaving group at the 4-position.
  • Nucleophile : Piperazine, which acts as the nucleophile to substitute the chlorine or other leaving group.
  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to enhance solubility and reaction rates.
  • Base : Potassium carbonate (K₂CO₃) or similar bases to deprotonate piperazine and facilitate nucleophilic attack.
  • Temperature : Elevated temperatures (80–100°C) to accelerate the substitution reaction.

The reaction scheme can be summarized as:

$$
\text{4-chloro-6-methoxyquinoline} + \text{piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF},\, 80-100^\circ C} \text{6-Methoxy-4-(piperazin-1-yl)quinoline}
$$

Subsequently, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol, precipitating the final product.

Industrial Scale Considerations

For industrial production, the process is scaled up with careful optimization to maximize yield and purity while minimizing environmental impact and cost. Key parameters include:

  • Reaction Time and Temperature : Controlled to balance conversion and side reactions.
  • Solvent Recycling : Use of solvents like DMF or NMP with recovery systems.
  • Purification : Recrystallization from ethanol/water mixtures to achieve purity >95%.
  • Salt Formation : Controlled addition of HCl to ensure complete conversion to the hydrochloride salt and facilitate isolation.

Optimization of Reaction Conditions

Optimization focuses on improving yield, purity, and reaction efficiency:

Parameter Optimal Condition Effect on Reaction
Temperature 80–100°C Increases reaction rate; too high may cause side products
Solvent DMF or NMP Enhances solubility of reactants and intermediates
Base K₂CO₃ or similar Deprotonates piperazine, promoting nucleophilicity
Molar Ratios Slight excess of piperazine Drives reaction to completion
Reaction Time 6–12 hours Ensures complete conversion
Purification Recrystallization from ethanol/water Improves purity (>95%)

This optimization ensures high-quality product suitable for further biological or pharmaceutical applications.

Characterization Techniques for Structural Confirmation and Purity

After synthesis, the compound undergoes rigorous characterization:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and structure ¹H NMR: Methoxy group singlet at ~3.9 ppm; Piperazine protons multiplet at 2.8–3.5 ppm; ¹³C NMR confirms quinoline carbon environment
Mass Spectrometry (MS) Molecular weight confirmation ESI-MS shows [M+H]⁺ peak at m/z 274.3 for free base; chloride adducts for hydrochloride salt
High-Performance Liquid Chromatography (HPLC) Purity assessment Use of C18 column with gradient elution (0.1% TFA in water/acetonitrile); purity >98%
Melting Point Determination Purity and identity check Consistent melting point indicates purity and correct salt form

These methods ensure the compound meets stringent standards for research and pharmaceutical use.

Summary Table of Preparation Methods

Step Description Conditions/Details
Starting Material 4-chloro-6-methoxyquinoline Commercially available or synthesized
Nucleophilic Substitution Reaction with piperazine DMF/NMP solvent, K₂CO₃ base, 80–100°C, 6–12 h
Work-up Isolation of free base Extraction and solvent removal
Salt Formation Conversion to hydrochloride salt HCl in ethanol, precipitation
Purification Recrystallization Ethanol/water mixture to achieve >95% purity
Characterization NMR, MS, HPLC, melting point Confirm structure and purity

Research Findings Related to Preparation

While the synthesis is straightforward, research highlights the importance of:

No alternative or novel synthetic routes have been prominently reported in patent literature or scientific articles specifically for this compound beyond the nucleophilic aromatic substitution of 4-chloro-6-methoxyquinoline with piperazine, followed by salt formation.

This detailed overview consolidates the preparation methods of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride, emphasizing practical synthetic strategies, optimization, and characterization to support research and industrial applications.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure
The compound features a quinoline core substituted with a piperazine moiety, which enhances its solubility and interaction with biological targets. The methoxy group at position 6 contributes to its pharmacological properties.

Biochemical Interactions
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it has been shown to induce DNA damage in certain cell types, leading to apoptosis and modulation of metabolic pathways.

Scientific Research Applications

The compound has several notable applications across different fields:

Field Applications
Chemistry Used as a building block for synthesizing complex molecules and reagents in organic reactions.
Biology Studied for antimicrobial and anticancer properties; potential to inhibit specific kinases involved in cancer progression.
Medicine Investigated for therapeutic applications in drug development targeting various diseases.
Industry Employed in pharmaceutical production and other chemical products.

Antimicrobial Activity
Research indicates that 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting cellular functions in bacteria and fungi, which can lead to cell death.

Anticancer Properties
The compound's potential as an anticancer agent is attributed to its ability to inhibit cell proliferation by targeting specific kinases involved in tumor growth. Studies have shown promising results in vitro, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride:

  • Study on Antimalarial Activity : A series of piperazine-containing quinolones were developed, demonstrating improved solubility and bioavailability while maintaining potent antimalarial activity. The lead compounds exhibited EC50 values significantly lower than traditional treatments, indicating their potential as effective alternatives .
  • Kinase Inhibition Studies : Interaction studies revealed that the compound could inhibit specific kinases associated with cancer progression, suggesting a mechanism for its anticancer activity. Further research is ongoing to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
  • Key Difference : A methyl group at the 2-position (C₁₅H₂₀ClN₃O).
  • The methoxy group at 6-position retains electron-donating effects, influencing π-π stacking interactions .
7-Methoxy-4-(piperazin-1-yl)quinoline
  • Key Difference : Methoxy group at the 7-position (C₁₄H₁₇N₃O).
  • Impact : The shifted methoxy group alters electronic distribution, which may reduce intermolecular interactions in biological systems. Computational studies highlight the importance of substitution at the 4- and 6-positions for optimal activity .
6-Methoxy-8-(piperazin-1-yl)quinoline
  • Key Difference : Piperazine at the 8-position (C₁₄H₁₇N₃O).
  • Impact : Positional isomerism disrupts the spatial arrangement critical for receptor binding. This compound (CAS: 282547-38-0) is less likely to mimic the pharmacological profile of the 4-piperazine analogue .

Heterocyclic Modifications

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
  • Key Differences : Chloro substituent at 6-position, piperidine (6-membered, one N) at 4-position, and pyrrolidine (5-membered, one N) at 2-position.
  • Impact: Replacement of piperazine with piperidine reduces hydrogen-bonding capacity.
Chloroquine and Hydroxychloroquine
  • Key Differences: Chloroquine has a 4-aminopiperidine side chain with a propyl group, while hydroxychloroquine includes a hydroxyethyl group.
  • Impact : The elongated side chain in chloroquine enhances antimalarial activity by improving binding to heme in parasites. The target compound’s shorter piperazine side chain may limit similar efficacy but could reduce toxicity .

Counterion and Salt Forms

6-Methoxy-4-(piperazin-1-yl)quinoline Monotrifluoroacetate
  • Key Difference : Trifluoroacetate counterion instead of hydrochloride.
  • The hydrochloride salt is more common in pharmaceuticals due to better stability .

Functional Group Additions

2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline
  • Key Difference : Hydrazine group at 3-position and chloro at 2-position.
  • Impact : The hydrazine moiety enables metal chelation, which could be leveraged in catalytic or antimicrobial applications but introduces reactivity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Differences
6-Methoxy-4-(piperazin-1-yl)quinoline HCl C₁₄H₁₇ClN₃O 293.79 6-OCH₃, 4-piperazine Reference compound
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline HCl C₁₅H₂₀ClN₃O 293.80 2-CH₃, 6-OCH₃, 4-piperazine Increased steric hindrance
7-Methoxy-4-(piperazin-1-yl)quinoline C₁₄H₁₇N₃O 243.30 7-OCH₃, 4-piperazine Altered electronic distribution
6-Chloro-4-(piperidin-1-yl)-2-pyrrolidinylquinoline C₁₈H₂₁ClN₄ 340.84 6-Cl, 4-piperidine, 2-pyrrolidine Reduced hydrogen-bonding capacity

Biological Activity

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride features a quinoline core substituted with a methoxy group at the 6-position and a piperazine moiety at the 4-position. The compound's chemical formula is C12H16ClN3OC_{12}H_{16}ClN_3O, and it has a molecular weight of approximately 255.73 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological targets.

The mechanism of action for 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride primarily involves its ability to inhibit various enzymes and cellular pathways. Notably, it has been shown to exhibit:

  • Antiproliferative Activity : The compound inhibits cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby leading to cell cycle arrest in cancer cells .

Anticancer Properties

Research indicates that 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride demonstrates significant anticancer properties across various cancer cell lines. The following table summarizes its antiproliferative effects:

Cell Line IC50 (µM) Mechanism
HeLa0.54Induces apoptosis
SKHep0.99Cell cycle arrest
MDA-MB-2310.79Inhibition of CDKs
H12991.18Modulation of signaling pathways

These findings suggest that the compound can effectively inhibit the growth of various cancer types, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have indicated potential antimicrobial activity against specific bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to this effect, although further research is necessary to elucidate the exact mechanisms involved.

Study on Anticancer Efficacy

In a study published in MedChemComm, researchers evaluated the efficacy of various piperazine-substituted quinolines, including 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride. The study found that this compound exhibited strong antiproliferative activity against multiple cancer cell lines, with notable selectivity towards malignant cells compared to normal cells .

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis highlighted that modifications in the piperazine substituent significantly influenced the biological activity of quinoline derivatives. For instance, compounds with longer alkyl chains or additional functional groups on the piperazine ring enhanced both solubility and potency against cancer cells .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Condensation : Reacting 4-chloro-6-methoxyquinoline with piperazine in a polar aprotic solvent (e.g., DMF) under reflux. A base like K₂CO₃ is used to deprotonate piperazine and drive the nucleophilic substitution .

Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt.

  • Optimization :
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.
  • Solvent Choice : DMF or NMP enhances solubility of aromatic intermediates.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, piperazine at C4). Key signals:
  • Methoxy group : ~3.9 ppm (singlet, 3H).
  • Piperazine protons : 2.8–3.5 ppm (multiplet) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 274.3 (free base) and chloride adducts .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility :
  • Aqueous : Sparingly soluble in water (≤1 mg/mL at 25°C); solubility improves in acidic buffers (pH <4) due to protonation of piperazine .
  • Organic Solvents : Highly soluble in DMSO (>50 mg/mL), methanol, and DMF .
  • Stability :
  • Storage : Store at –20°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; desiccate immediately after use .
  • pH Sensitivity : Degrades in alkaline conditions (pH >9) via piperazine ring cleavage .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity in SAR studies?

  • Methodological Answer :
  • Methoxy Group : Enhances membrane permeability and bioavailability compared to chloro analogs (e.g., 6-chloro-4-piperazinylquinoline). The electron-donating methoxy group reduces metabolic oxidation at C6 .
  • Piperazine Position : C4-substitution optimizes target binding (e.g., kinase inhibition) by aligning the piperazine’s lone pairs with hydrophobic pockets in enzymes.
  • Comparative Table :
SubstituentLogPIC₅₀ (Kinase X)Reference
6-OCH₃1.212 nM
6-Cl1.845 nM

Q. What analytical strategies resolve contradictions in stability data across different experimental setups?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC:
  • Thermal Degradation : Forms quinoline-4-ol via demethylation (retention time shift from 8.2 to 6.5 min) .
  • Photolysis : Generates piperazine N-oxide (confirmed by MS/MS at m/z 290.3) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors). Key residues: Asp155 (salt bridge with piperazine) .
  • ADMET Prediction :
  • Metabolism : CYP3A4-mediated demethylation is a major pathway; fluorination at C6 reduces clearance .
  • BBB Penetration : Lower polar surface area (<80 Ų) correlates with improved CNS uptake .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in yields (50–85%) arise from piperazine stoichiometry. Excess piperazine (2.5 eq.) and prolonged reaction times (24–48 hrs) improve consistency .
  • Stability in Buffers : Conflicting reports on aqueous stability are resolved by controlling ionic strength; phosphate buffers (pH 7.4) accelerate hydrolysis vs. citrate buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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